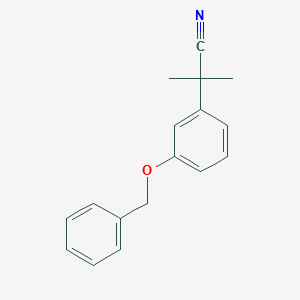

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

Descripción general

Descripción

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrile group via a methyl-substituted carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Nitrile Introduction: The nitrile group is often introduced via a nucleophilic substitution reaction, where a suitable leaving group (such as a halide) is replaced by a cyanide ion.

Methyl Substitution: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

Reduction: 2-(3-(Benzyloxy)phenyl)-2-methylpropanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is primarily noted for its role in the development of pharmaceutical agents:

- BACE Inhibitors : It has been utilized in the synthesis of inhibitors for Beta-site amyloid precursor protein cleaving enzyme (BACE), which is crucial in Alzheimer's disease research. BACE inhibitors are designed to prevent the formation of amyloid plaques associated with the disease, making this compound significant in neurodegenerative disorder studies .

- Protein Kinase C Ligands : The compound also serves as a precursor for synthesizing ligands that target Protein Kinase C (PKC). PKC is involved in various signaling pathways and is a target for cancer therapies, emphasizing the compound's relevance in oncology .

Biological Research

The compound's interactions with biological systems have been explored through various studies:

- Cellular Target Engagement : Research involving chemical probes has shown that derivatives of this compound can engage specific cellular targets effectively. For instance, studies have demonstrated its potential in investigating chromatin functions by targeting Tudor domain proteins, which are implicated in epigenetic regulation .

- Toxicity Studies : While exploring its biological effects, researchers have noted toxicity at elevated concentrations, indicating the need for careful dose management when utilizing this compound in experimental settings .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry:

- Synthesis of Fine Chemicals : Its unique structure allows it to be used as a building block in organic synthesis, leading to the development of various fine chemicals used in pharmaceuticals and agrochemicals.

Case Studies

Mecanismo De Acción

The mechanism by which 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile: Similar structure but with the benzyloxy group in the para position.

2-(3-(Methoxy)phenyl)-2-methylpropanenitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

2-(3-(Benzyloxy)phenyl)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is unique due to the specific positioning of the benzyloxy group and the nitrile functionality, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile, commonly referred to as a benzyloxy-substituted nitrile compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 215.27 g/mol

- CAS Number : 70120-08-0

The presence of the benzyloxy group is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in neuroprotection and anti-inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. The nitrile group may play a crucial role in modulating these interactions.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzyloxy-substituted compounds exhibit neuroprotective properties. For instance, a study indicated that compounds similar to this compound showed significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease (PD) .

Table 1: MAO-B Inhibition Activity of Related Compounds

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3h (related structure) | 0.062 | Competitive |

| Safinamide | 0.0953 | Reversible |

This table illustrates the comparative potency of related compounds, highlighting the potential of this compound as a neuroprotective agent.

Anti-inflammatory Properties

In vitro studies have shown that compounds containing the benzyloxy group can modulate inflammatory pathways. The presence of the benzyloxy moiety has been linked to enhanced antioxidant activity, which may contribute to reduced oxidative stress in inflammatory conditions .

Case Studies

- Neuroprotection in Animal Models : A study involving animal models for Parkinson's disease demonstrated that administration of related benzyloxy compounds led to a significant reduction in neuroinflammation and improved behavioral outcomes . The results suggest that these compounds may offer protective effects against neuronal damage.

- Inflammatory Response Modulation : In a controlled study assessing the anti-inflammatory effects of similar compounds, researchers found that treatment with benzyloxy derivatives resulted in decreased levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli . This indicates a potential therapeutic avenue for treating inflammatory diseases.

Propiedades

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDJVSQFPAEOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608110 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-08-0 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.